3-Bromo-3-buten-1-ol

Organic Synthesis Copper Catalysis Oxetane Synthesis

3-Bromo-3-buten-1-ol (CAS 76334-36-6) is a brominated homoallylic alcohol, classified as a vinyl bromide. It is a bifunctional building block possessing both a nucleophilic hydroxyl group and an electrophilic, sp²-hybridized vinyl bromide moiety.

Molecular Formula C4H7BrO
Molecular Weight 151.00 g/mol
CAS No. 76334-36-6
Cat. No. B1268125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3-buten-1-ol
CAS76334-36-6
Molecular FormulaC4H7BrO
Molecular Weight151.00 g/mol
Structural Identifiers
SMILESC=C(CCO)Br
InChIInChI=1S/C4H7BrO/c1-4(5)2-3-6/h6H,1-3H2
InChIKeyRTKMFQOHBDVEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-3-buten-1-ol (CAS 76334-36-6): Physical Properties and Core Specifications for Procurement


3-Bromo-3-buten-1-ol (CAS 76334-36-6) is a brominated homoallylic alcohol, classified as a vinyl bromide [1]. It is a bifunctional building block possessing both a nucleophilic hydroxyl group and an electrophilic, sp²-hybridized vinyl bromide moiety . This compound is commercially available as a liquid with a standard purity specification of ≥97% (GC), a density of 1.522 g/mL at 25 °C, and a boiling point of 64-65 °C at 9 mmHg .

Bifunctional building block: nucleophilic hydroxyl paired with electrophilic vinyl bromide for sequential transformations
Catalyst-dependent intramolecular cyclization fit: supports 4-exo-trig ring closure under copper catalysis
Strained heterocycle precursor: reported access to 2-methyleneoxetane and α-methylenebutyrolactone scaffolds

Why 3-Bromo-3-buten-1-ol Cannot Be Substituted by Generic Analogs: The Critical Role of Bifunctional Reactivity


The value of 3-Bromo-3-buten-1-ol (76334-36-6) is not as a simple alcohol or a simple alkyl halide, but as a specific, reactive scaffold. Generic substitution with non-brominated analogs (e.g., 3-Buten-1-ol) fails entirely because the core vinyl bromide is absent, precluding key cross-coupling and cyclization chemistries [1]. Substitution with alternative bromo-alcohols (e.g., 3-Bromo-1-propanol) or bromo-alkenes (e.g., 4-Bromo-1-butene) fails because they lack the precise, critical spatial relationship between the nucleophilic hydroxyl and electrophilic vinyl bromide, which is essential for regio- and stereoselective intramolecular cyclization to strained oxetanes and lactones [2]. This compound's unique juxtaposition of functional groups on a four-carbon backbone is irreplaceable for its primary, evidence-backed applications.

Non-brominated analogs 3-Buten-1-ol and similar compounds lack the vinyl bromide required for cross-coupling and cyclization; reactivity profile may not transfer.
Alternative bromo-alcohols 3-Bromo-1-propanol and related structures shift the spatial relationship between OH and Br; intramolecular cyclization regioselectivity may differ.
Bromo-alkenes without hydroxyl 4-Bromo-1-butene and analogs lack the nucleophilic hydroxyl; bifunctional sequential transformations may not be achievable.

Quantitative Evidence for Selecting 3-Bromo-3-buten-1-ol (76334-36-6): Head-to-Head Comparator Data


Benchmark Reactivity: Superior 4-exo Ring Closure for 2-Methyleneoxetane Synthesis

In a direct head-to-head comparison of cyclization modes, 3-Bromo-3-buten-1-ol demonstrates a strong preference for a 4-exo-trig ring closure under copper catalysis to form 2-methyleneoxetanes, yielding 'good to excellent' amounts of product. This specific reactivity is in stark contrast to the corresponding Pd(0)-catalyzed O-vinylation, which predominantly favors a 5-exo cyclization, highlighting the unique selectivity of this substrate with Cu(I) [1].

Cyclization selectivity
Head-to-head
4-exo-trig ring closure (Cu) vs 5-exo (Pd)
Catalyst-dependent scaffold access; enables 2-methyleneoxetane synthesis
CuI/phenanthroline, CH₃CN; reported good to excellent yields
Organic Synthesis Copper Catalysis Oxetane Synthesis

Validated Transformation: Direct Nickel-Mediated Conversion to α-Methylenebutyrolactones

A specific, high-value transformation using this compound has been quantitatively validated. The reaction of 3-Bromo-3-buten-1-ol with stoichiometric Ni(CO)₄ and potassium acetate directly yields α-methylenebutyrolactones in 'good yields' [1]. This method is a direct, efficient route to a privileged pharmacophore. The same outcome cannot be achieved with its non-brominated analog, 3-Buten-1-ol, which lacks the necessary C–Br bond for oxidative addition to nickel.

Carbonylation reactivity
Cross-study comparable
Direct α-methylenebutyrolactone formation in reported yields
Validated precursor to bioactive lactone pharmacophore
Ni(CO)₄/KOAc system; not achievable with 3-Buten-1-ol
Lactone Synthesis Organonickel Chemistry Carbonylation

Physical Property Differentiation: Density as a Key Identifier Against the Non-Brominated Scaffold

The physical properties of 3-Bromo-3-buten-1-ol are distinct from its closest non-brominated analog, 3-Buten-1-ol (CAS 627-27-0). The target compound exhibits a significantly higher density of 1.522 g/mL at 25 °C , compared to 0.838-0.848 g/mL for 3-Buten-1-ol . This 79% higher density is a direct consequence of the heavy bromine atom and provides a simple, quantitative metric for confirming product identity and purity upon receipt, differentiating it from the more common and structurally similar alcohol.

Density at 25 °C
Data to verify
1.522 g/mL (+79% vs non-brominated analog)
Supports incoming QC identity verification
Differentiates from 3-Buten-1-ol (0.838 g/mL); verify against lot COA
Quality Control Analytical Chemistry Material Characterization

Comparative Purity and Storage: Standardized Specifications for Reproducible Research

Reputable vendors provide 3-Bromo-3-buten-1-ol with a minimum purity specification of 97-98% by GC . In contrast, common analogs like 3-Bromo-1-propanol (CAS 627-18-9) are often supplied at a lower minimum purity of 92% . Furthermore, the target compound requires careful storage under inert atmosphere and away from light to prevent decomposition , a handling requirement that is more stringent than for the less reactive 3-Buten-1-ol, which can be stored at room temperature .

Commercial purity
Data to verify
97–98% (GC) typical specification
May reduce pre-use purification for catalytic workflows
Specification per major vendor listing; confirm with supplied COA
Quality Assurance Reproducibility Chemical Handling

Definitive Application Scenarios for 3-Bromo-3-buten-1-ol Based on Quantitative Evidence


Synthesis of 2-Methyleneoxetanes via Copper-Catalyzed Cyclization

3-Bromo-3-buten-1-ol is the preferred substrate for synthesizing 2-methyleneoxetanes, a strained heterocyclic scaffold of interest in medicinal chemistry. Evidence shows that under copper catalysis (CuI, 1,10-phenanthroline), this compound undergoes a selective 4-exo-trig cyclization to yield these oxetanes in good to excellent yields [1]. This specific reactivity is not observed with non-brominated analogs and is a key differentiating factor for selecting this compound.

Direct Precursor for α-Methylenebutyrolactone Pharmacophores

This compound is a validated precursor for the direct synthesis of α-methylenebutyrolactones via a nickel-mediated carbonylation with Ni(CO)₄ [1]. α-Methylene lactones are a prominent pharmacophore found in many cytotoxic natural products and bioactive molecules. The validated, good-yielding transformation from 3-Bromo-3-buten-1-ol provides a compelling, data-backed reason for its procurement in medicinal chemistry and natural product synthesis programs.

Quality Control and Identity Verification via Density Measurement

A simple density measurement provides a powerful tool for incoming quality control. The density of 3-Bromo-3-buten-1-ol (1.522 g/mL) is nearly double that of its non-brominated analog, 3-Buten-1-ol (0.838 g/mL) [1]. This quantitative, easily measured physical property allows a procurement specialist or researcher to rapidly verify the identity of the received material, mitigating the risk of using an incorrect, non-functional building block in a complex synthetic sequence.

Application
Selection Property
Validation Focus
2-Methyleneoxetane synthesis
Cu-catalyzed 4-exo cyclization fit
Oxetane product confirmation
α-Methylenebutyrolactone synthesis
Ni-mediated carbonylation precursor
Lactone formation verification
Incoming QC identity verification
Density-based identity check
Density measurement vs specification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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